

Dihydroferulic Acid: A Comprehensive Safety and Toxicity Profile

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Compound of Interest

Compound Name: Dihydroferulic Acid

Cat. No.: B030612

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dihydroferulic acid (DHFA), a phenolic acid and a human metabolite of dietary compounds like curcumin and ferulic acid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available safety and toxicity data for DHFA to support its evaluation for further development. The available data from preclinical studies indicate that **dihydroferulic acid** has a low order of acute toxicity. A 28-day repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL). While found to be non-mutagenic in the Ames test, a complete genotoxicity profile is not fully characterized. There is a notable absence of publicly available data regarding the carcinogenicity and reproductive or developmental toxicity of **dihydroferulic acid**. This guide summarizes the existing quantitative data, details the available experimental methodologies, and outlines the key signaling pathways influenced by DHFA and its parent compounds.

Toxicological Data

Acute Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **dihydroferulic acid** is classified as follows:

- Acute Toxicity, Oral: Category 4 - Harmful if swallowed.

- Skin Corrosion/Irritation: Category 2 - Causes skin irritation.
- Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation) - May cause respiratory irritation.

Repeated-Dose Toxicity

A 28-day repeated-dose oral toxicity study in rats was conducted to assess the potential adverse effects of **dihydroferulic acid**. The key finding from this study is the establishment of a No-Observed-Adverse-Effect Level (NOAEL).

Study Parameter	Result	Reference
NOAEL	150 mg/kg bw/day	[1]

Another study investigating existing food additives reported a no-observed-adverse-effect level of 0.4% **dihydroferulic acid** in the diet for both male and female rats, which corresponds to 297 mg/kg/day for males and 467 mg/kg/day for females[2].

Genotoxicity

The genotoxic potential of **dihydroferulic acid** has been partially investigated.

Assay	Result	Reference
Ames Test	Non-mutagenic	[1]
In vitro Micronucleus Test	Data not available for dihydroferulic acid. However, related phenolic acids (caffeic, cinnamic, and ferulic acids) have shown clastogenic effects in this assay.	[3][4]

Carcinogenicity

There are no publicly available carcinogenicity studies on **dihydroferulic acid**.

Reproductive and Developmental Toxicity

There are no publicly available reproductive and developmental toxicity studies on **dihydroferulic acid**.

In Vitro Cytotoxicity

Cell Line	Assay	Results	Reference
HepG2	Cytotoxicity Assay	Dihydroferulic acid showed only slight protection against t-BOOH-induced cytotoxicity.	[5]
RAW 264.7	MTT Assay	Ferulic acid (related compound) did not exhibit significant cytotoxicity at concentrations up to 100 µg/ml.	[6]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on **dihydroferulic acid** are not fully available in the public domain. The following sections describe the general methodologies for the key toxicological assessments based on OECD guidelines.

Repeated-Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

This study is designed to provide information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.

- **Test Animals:** Typically, young adult rats of a standard laboratory strain are used. Both males and females are included.

- **Dosage:** At least three dose levels and a control group are used. Doses are administered daily by gavage or in the diet/drinking water.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
- **Pathology:** All animals are subjected to a gross necropsy. Organs and tissues are preserved for histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* with different mutations are used to detect various types of mutagens.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in mammals.
- **Procedure:** The test substance, bacteria, and S9 mix (if used) are combined and plated on a minimal agar medium.
- **Evaluation:** After incubation, the number of revertant colonies (bacteria that have regained the ability to grow) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus.

- **Cell Lines:** Various mammalian cell lines, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells, can be used.

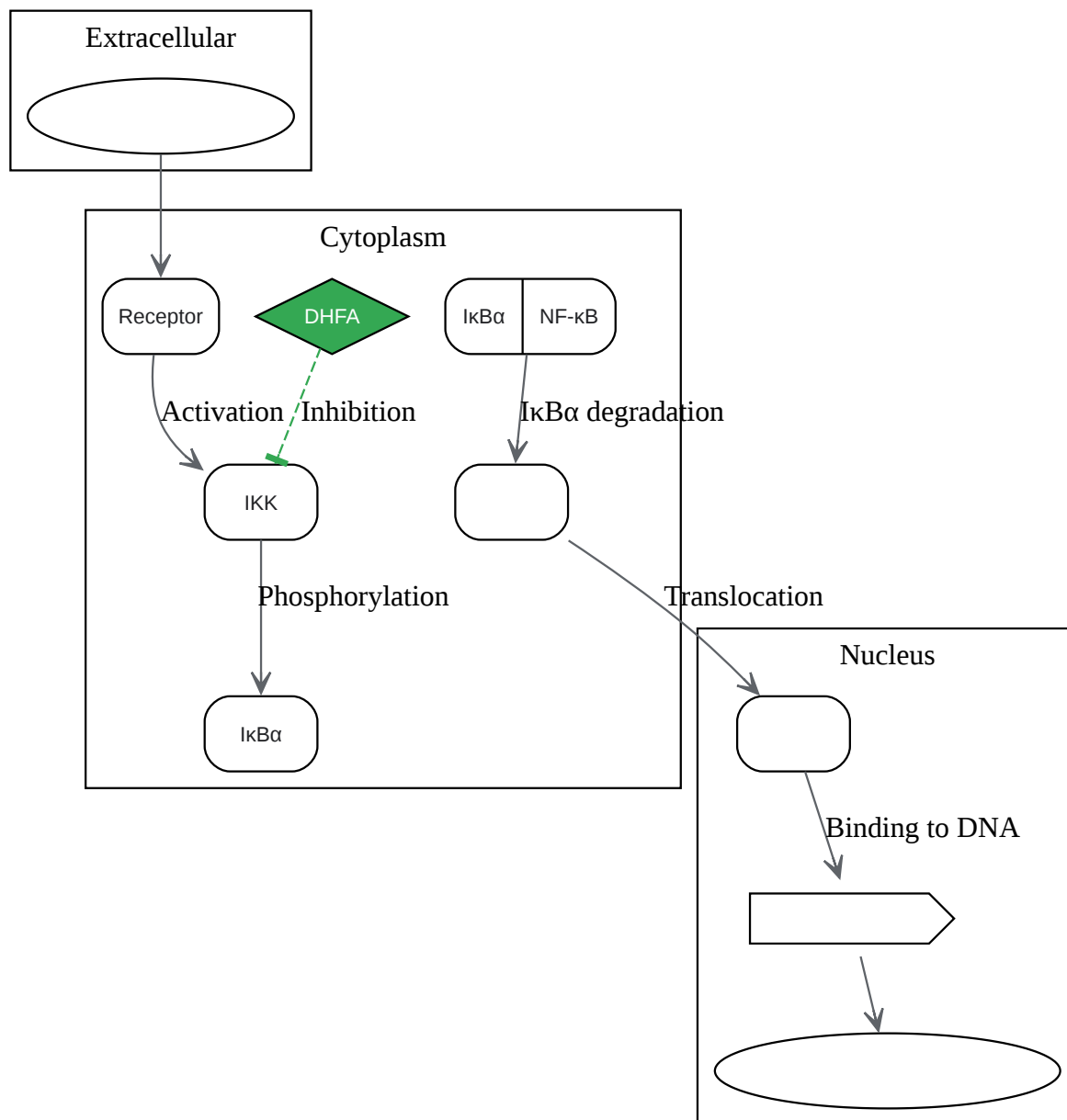
- Procedure: Cells are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division.
- Micronuclei Formation: Chromosome fragments or whole chromosomes that lag during cell division form small, separate nuclei called micronuclei.
- Evaluation: The frequency of cells containing micronuclei is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.

Signaling Pathways

Dihydroferulic acid and its parent compound, ferulic acid, have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. **Dihydroferulic acid** has been shown to inhibit the activation of this pathway.

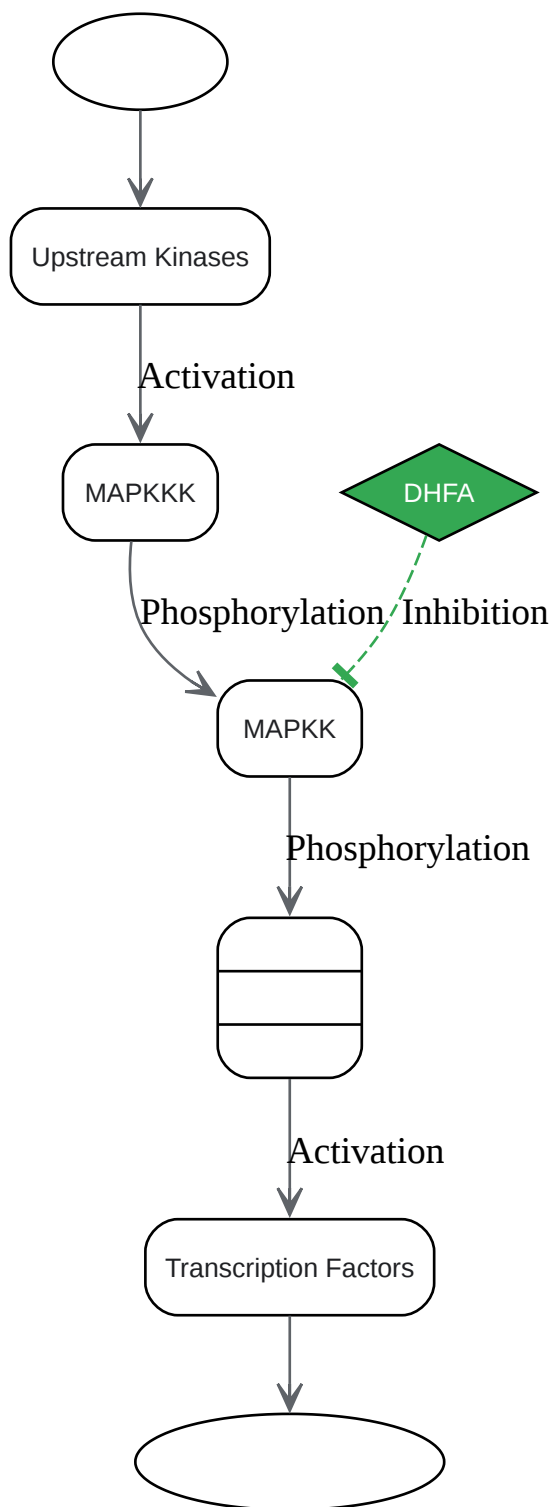


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Caption: Inhibition of the NF-κB signaling pathway by **dihydroferulic acid**.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are involved in various cellular processes, including inflammation and stress responses. **Dihydroferulic acid** can modulate the activity of key MAPKs like ERK and p38.

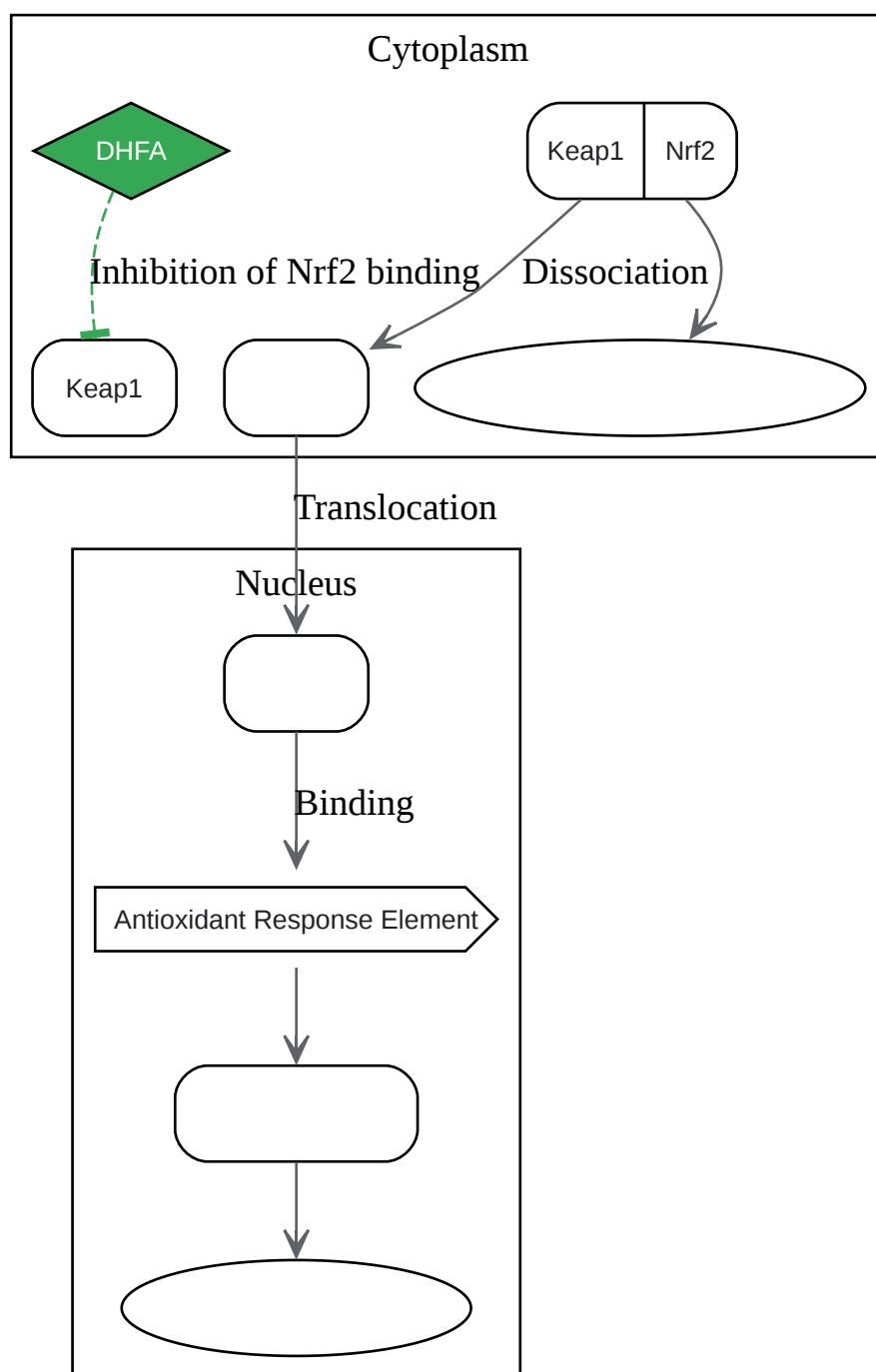


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Caption: Modulation of the MAPK signaling cascade by **dihydroferulic acid**.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. **Dihydroferulic acid** and related compounds can activate this protective pathway.



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Caption: Activation of the Nrf2 antioxidant pathway by **dihydroferulic acid**.

Human Data

Dihydroferulic acid is a known metabolite in humans, formed from the breakdown of dietary polyphenols such as curcumin and ferulic acid found in coffee, whole grains, and other plant-based foods. It is detected in plasma and urine following the consumption of these foods. However, there are no publicly available clinical trials that have specifically evaluated the safety and tolerability of isolated **dihydroferulic acid** in humans.

Conclusion

The currently available data suggest that **dihydroferulic acid** has a favorable acute toxicity profile, with a NOAEL of 150 mg/kg bw/day established in a 28-day rat study. It is not mutagenic in the Ames test, although further investigation into its potential for clastogenicity is warranted. Significant data gaps exist, particularly concerning its long-term safety, including its potential for carcinogenicity and reproductive and developmental toxicity. The absence of human clinical safety data for the isolated compound is a major limitation for its development. Further comprehensive toxicological studies, conducted according to international guidelines, are necessary to fully characterize the safety profile of **dihydroferulic acid** and to support its potential use in pharmaceutical or other applications.

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